5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
CAS No.: 757942-36-2
Cat. No.: VC16689124
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757942-36-2 |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3 |
| Standard InChI Key | NREAXSXHEQIWTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=NC=CN=C2CCN1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Properties
The systematic IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, reflecting its bicyclic structure comprising a pyridine ring fused to a partially saturated pyrazine ring. Key identifiers include:
-
CAS Registry Number: 757942-36-2
-
Molecular Formula:
-
Molecular Weight: 149.19 g/mol
The compound’s tetrahydropyrido[3,4-b]pyrazine core features a methyl substituent at position 5, which influences its electronic and steric properties. X-ray crystallography and computational modeling reveal a planar pyrazine ring fused to a partially saturated pyridine ring, creating a rigid scaffold conducive to molecular recognition .
Spectral and Computational Data
-
NMR Spectra: Proton NMR () signals for analogous compounds show characteristic peaks for methyl groups (δ 1.2–1.5 ppm), pyrazine protons (δ 3.0–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
Synthesis and Manufacturing Processes
General Synthetic Strategies
The synthesis of 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives typically involves multi-step reactions, including:
-
Cyclization Reactions: Formation of the pyrazine ring via condensation of diamines with carbonyl compounds .
-
Substitution Reactions: Introduction of the methyl group at position 5 using methylating agents like iodomethane.
-
Hydrogenation: Partial saturation of the pyridine ring using catalysts such as palladium on carbon .
A representative procedure involves reacting 2-aminopyridine derivatives with glyoxal under acidic conditions, followed by methylation and hydrogenation . Yields vary from 40–70%, depending on the substituents and reaction conditions .
Optimization Challenges
Key challenges include regioselectivity in cyclization steps and avoiding over-hydrogenation. Recent advances in catalytic systems (e.g., Ru-based catalysts) have improved efficiency, enabling gram-scale production .
Structure-Activity Relationships (SAR)
Role of the Methyl Substituent
The methyl group at position 5 enhances metabolic stability by shielding the core from oxidative degradation. Removal of this group reduces bioavailability by 50% in murine models .
Heteroatom Modifications
Replacing nitrogen atoms in the pyrazine ring with sulfur (as in thieno-pyrimidines) improves microtubule depolymerization potency but reduces solubility . For example, sulfur-containing analogs show 15-fold greater activity than their nitrogen counterparts .
Applications in Medicinal Chemistry
Anticancer Agents
The compound’s ability to disrupt microtubule dynamics and inhibit growth factor signaling positions it as a lead candidate for oncology. Preclinical studies highlight synergies with taxanes and vinca alkaloids .
Central Nervous System (CNS) Therapeutics
The scaffold’s lipophilicity () enables blood-brain barrier penetration, making it suitable for targeting neurodegenerative diseases .
Challenges and Future Directions
Synthetic Complexity
Current routes require 5–7 steps with moderate yields. Flow chemistry and enzymatic catalysis could streamline production .
Pharmacokinetic Optimization
Improving aqueous solubility without compromising activity remains a hurdle. Prodrug strategies (e.g., phosphate esters) are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume